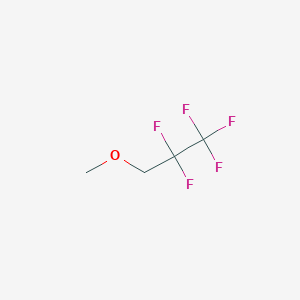

2,2,3,3,3-Pentafluoropropyl methyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c1-10-2-3(5,6)4(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAMKYAPIQPWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379765 | |

| Record name | Methyl 1H,1H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-16-5 | |

| Record name | Methyl 1H,1H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-pentafluoro-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,3-Pentafluoropropyl methyl ether, with the CAS number 378-16-5, is a fluorinated ether that has garnered significant interest in various scientific and industrial sectors.[1] Its unique molecular structure, featuring a pentafluorinated propyl group attached to a methyl ether, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, offering valuable insights for its application in research, particularly in drug development and materials science. The high fluorine content contributes to its chemical stability, low reactivity, and resistance to oxidation and hydrolysis.[1] These characteristics, combined with its low surface tension and volatility, make it a promising solvent and reagent in specialized chemical processes.[1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its behavior and utility in various applications. A summary of these properties is presented below, followed by a more detailed discussion of their implications.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₅O | [2] |

| Molecular Weight | 164.07 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Boiling Point | 46-49 °C | [4][5][6] |

| Density | 1.269 - 1.29 g/cm³ at 20 °C | [3][4] |

| Refractive Index | 1.285 at 20 °C | [4][5] |

| Flash Point | -25 °C | [3] |

| Melting Point | Data not available | |

| Viscosity | Data not available | |

| Surface Tension | Low (qualitative) | [1] |

| Solubility | Data not available (expected to be soluble in many organic solvents) |

Boiling Point

The boiling point of this compound is reported in the range of 46-49 °C.[4][5][6] This relatively low boiling point indicates its high volatility, a property that is advantageous in applications requiring easy removal of the solvent after a reaction.

Density

With a density of approximately 1.27-1.29 g/cm³ at 20 °C, this fluorinated ether is significantly denser than water.[3][4] This property can be useful in biphasic reactions where it would form the lower layer, facilitating separation.

Solubility and Lipophilicity

While specific quantitative data on the solubility of this compound is limited, its highly fluorinated structure suggests a high degree of lipophilicity.[1] It is expected to be miscible with a wide range of organic solvents. The presence of the ether oxygen atom may impart some limited miscibility with polar solvents. Its ability to dissolve fluorinated compounds makes it a valuable solvent in fluorous chemistry.[3]

Chemical Stability

The high fluorine content of this compound contributes to its notable chemical stability and low reactivity.[1] It is resistant to oxidation and hydrolysis, making it a robust solvent for a variety of chemical transformations, even under harsh conditions.[1]

Applications in Research and Development

The unique combination of properties of this compound makes it a valuable tool in several areas of research and development.

Specialty Solvent

Its primary application is as a specialty solvent.[1] Its ability to dissolve a wide range of organic compounds, particularly those with a high fluorine content, makes it an excellent choice for reactions involving fluorinated reagents or substrates.[3] Its volatility allows for easy removal post-reaction, which is a desirable characteristic in product purification.

Drug Development and Medicinal Chemistry

In the pharmaceutical and agrochemical industries, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[7] this compound can be utilized as a solvent to improve the solubility and stability of active pharmaceutical ingredients during synthesis and formulation.[8] The introduction of fluorinated moieties can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[7]

Polymer Science

Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy.[9] this compound can be used as a solvent or a monomer in the synthesis of such advanced materials.

Experimental Protocols

Experimental Determination of Boiling Point

The following protocol outlines a standard laboratory procedure for the determination of the boiling point of a liquid such as this compound using the micro-reflux method.

Materials:

-

This compound (sample)

-

Small round-bottom flask (5-10 mL)

-

Micro condenser

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips or magnetic stir bar

-

Clamps and stand

Procedure:

-

Place a few boiling chips or a small magnetic stir bar into the round-bottom flask.

-

Add approximately 2-3 mL of the this compound sample to the flask.

-

Securely clamp the flask to a stand and place it in the heating mantle or oil bath.

-

Attach the micro condenser vertically to the neck of the flask.

-

Insert the thermometer through the top of the condenser, ensuring the bulb is positioned just below the side arm of the condenser, in the vapor path.

-

Begin heating the sample gently.

-

Observe the sample as it begins to boil and a ring of refluxing condensate appears on the inner wall of the condenser.

-

The temperature at which the refluxing ring stabilizes is the boiling point of the liquid. Record this temperature.

-

Allow the apparatus to cool completely before dismantling.

Caption: Workflow for the experimental determination of boiling point.

Safety and Handling

This compound is a highly flammable liquid and vapor.[3] It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Conclusion

This compound possesses a unique set of physical properties that make it a valuable compound in various scientific disciplines. Its chemical inertness, volatility, and ability to dissolve fluorinated compounds underscore its utility as a specialty solvent. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is crucial for leveraging its full potential in innovative applications.

References

-

PubChem. 1,1,2,3,3,3-Hexafluoropropyl methyl ether. Available at: [Link]

-

MDPI. Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible?. Available at: [Link]

-

ResearchGate. A New Protocol for O-Methylation of Phenolic Compounds with Trimethyl Phosphite or Trimethyl Phosphate Under Solvent-Free Condition and Microwave Irradiation. Available at: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

NIST. Boiling point of ethyl ether and its relation to pressure. Available at: [Link]

-

ResearchGate. (PDF) Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors. Available at: [Link]

-

NIH. A simple and effective preparation of quercetin pentamethyl ether from quercetin. Available at: [Link]

-

University of Calgary. Micro-boiling point measurement. Available at: [Link]

-

NIH. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Available at: [Link]

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link]

-

University of Technology. Experiment name / Determination of Boiling point Purpose. Available at: [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. Available at: [Link]

-

Frontiers. A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Available at: [Link]

-

Royal Society of Chemistry. Fluorinated Polymers: Volume 2: Applications. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Chemsrc. 2,2,3,3,3-PENTAFLUOROPROPYL TRIFLUOROMETHYL ETHER. Available at: [Link]

Sources

- 1. CAS 378-16-5: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 2,2,3,3,3-Pentafluoropropyl Ether | 378-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 378-16-5 [chemicalbook.com]

- 5. CAS 378-16-5 | 2107-3-52 | MDL MFCD00236115 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 378-16-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

2,2,3,3,3-Pentafluoropropyl methyl ether chemical structure and CAS number

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropyl Methyl Ether for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a fluorinated ether gaining traction in specialized chemical applications. We will move beyond basic data points to discuss the underlying chemistry, practical applications, and the rationale for its use in demanding research environments, particularly in the realm of drug discovery and materials science.

Core Compound Identification and Structure

This compound is a fluorinated ether distinguished by a propyl backbone heavily substituted with five fluorine atoms, combined with a methyl ether functional group.[1] This unique arrangement of atoms imparts significant and desirable properties not found in its non-fluorinated analogs.

-

Synonyms : 1,1,1,2,2-Pentafluoro-3-Methoxypropane[1]

-

Molecular Weight : 164.08 g/mol

-

InChI Key : ZYAMKYAPIQPWQR-UHFFFAOYSA-N[4]

-

Canonical SMILES : COCC(C(F)(F)F)(F)F[1]

The structure is fundamentally an ether, but the pentafluoropropyl group's strong electron-withdrawing nature significantly alters the molecule's electronic and physical properties compared to simple dialkyl ethers.

Caption: Williamson ether synthesis workflow for the target molecule.

Applications in Drug Development and Advanced Materials

The true value of this ether lies in the properties conferred by the pentafluoroalkyl group, making it relevant to the sophisticated demands of modern drug discovery.

-

Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to cleavage by metabolic enzymes like Cytochrome P450s. Incorporating fluorinated motifs is a cornerstone strategy in medicinal chemistry to block metabolic oxidation at specific positions, thereby increasing a drug candidate's half-life and bioavailability. [5]* Enhanced Lipophilicity: Fluorine is the most electronegative element, yet perfluoroalkyl groups are highly lipophilic ('fat-loving'). This paradoxical property is crucial for drug design. [5]The trifluoromethyl group (CF₃) is often used to enhance a molecule's ability to cross lipid cell membranes and the blood-brain barrier. [5]The pentafluoropropyl group in this ether serves as a building block to introduce these favorable properties into larger, more complex molecules.

-

Conformational Control: The bulky and rigid nature of the pentafluoropropyl group can be used to lock a molecule into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target.

-

Advanced Solvent: Due to its unique polarity, low surface tension, and high stability, it can serve as a specialty solvent for fluorinated compounds or as a component in biphasic catalysis systems (fluorous chemistry). [1] The growing number of fluorinated compounds in medicinal and agrochemical applications has spurred significant research into new methods for introducing fluorine-containing groups. [6]Molecules like this compound are valuable intermediates and building blocks in this research.

Safety and Handling

As a responsible scientist, proper handling is paramount. This compound presents both flammability and potential health hazards.

-

GHS Hazard Codes : GHS02 (Flammable), GHS07 (Harmful/Irritant) [2]* Hazard Statements :

-

H225/H226: Highly flammable liquid and vapor. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2] * H336: May cause drowsiness or dizziness. [2]* Precautionary Measures :

-

Keep away from heat, sparks, and open flames. * Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place. * Ground/bond container and receiving equipment to prevent static discharge. Due to its fluorinated nature, potential environmental impacts should also be considered, and disposal must be handled according to institutional and local regulations. [1]

-

References

-

PubChem. 1,1,2,3,3,3-Hexafluoropropyl methyl ether | C4H4F6O | CID 2778364. [Link]

-

Chemsrc. 2,2,3,3,3-PENTAFLUOROPROPYL TRIFLUOROMETHYL ETHER | CAS#:171182-94-8. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

Preprints.org. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Indian Journal of Chemistry. Improved procedure for the synthesis of methyl ethers from alcohols. [Link]

Sources

- 1. CAS 378-16-5: this compound [cymitquimica.com]

- 2. This compound | 378-16-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS: 378-16-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 2,2,3,3,3-Pentafluoropropyl Methyl Ether

Introduction

2,2,3,3,3-Pentafluoropropyl methyl ether is a fluorinated ether that holds significant interest for researchers in medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the substantial fluorine content, include high thermal and chemical stability, low surface tension, and altered lipophilicity and metabolic stability compared to its non-fluorinated counterparts. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory techniques.

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The most logical and widely applicable method for the preparation of asymmetrical ethers such as this compound is the Williamson ether synthesis. This robust S(_N)2 reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide.[1] For the synthesis of our target molecule, this translates to the reaction of the pentafluoropropoxide ion with a methylating agent.

Causality of Experimental Choices

The selection of reagents and reaction conditions is paramount for a successful synthesis. Here, we dissect the rationale behind each choice:

-

Formation of the Alkoxide: 2,2,3,3,3-Pentafluoropropanol is a weakly acidic alcohol. To deprotonate it effectively and generate the required nucleophilic alkoxide, a strong base is necessary. Sodium hydride (NaH) is an excellent choice for this purpose. It is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the sodium pentafluoropropoxide. The only byproduct of this reaction is hydrogen gas, which is easily and safely removed from the reaction mixture.[2]

-

Choice of Methylating Agent: A reactive electrophile is required to undergo the S(_N)2 reaction with the alkoxide. Methyl iodide (CH(_3)I) is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

-

Solvent Selection: A polar aprotic solvent is ideal for S(_N)2 reactions. Tetrahydrofuran (THF) is a suitable choice as it readily dissolves both the alkoxide and the methyl iodide, facilitating their interaction. Its relatively low boiling point also simplifies its removal during the work-up procedure.

Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2,2,3,3,3-Pentafluoropropanol | Starting material |

| Sodium hydride (60% dispersion in mineral oil) | Base for deprotonation |

| Methyl iodide | Methylating agent |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Diethyl ether | Extraction solvent |

| Saturated aqueous ammonium chloride (NH(_4)Cl) | Quenching agent |

| Saturated aqueous sodium chloride (brine) | Washing agent |

| Anhydrous magnesium sulfate (MgSO(_4)) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For homogenous mixing |

| Condenser | To prevent solvent loss |

| Dropping funnel | For controlled addition of reagents |

| Ice bath | For temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Fractional distillation apparatus | For purification |

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound by fractional distillation.

Fractional Distillation Protocol

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

-

Place the crude product in the distillation flask with a few boiling chips.

-

Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.

-

-

Distillation:

-

Gently heat the distillation flask.

-

Observation: The vapor will slowly rise through the Vigreux column.

-

Discard the initial low-boiling fraction, which may contain residual diethyl ether and other volatile impurities.

-

Collect the fraction that distills at a constant temperature of approximately 46 °C . [3]This is the boiling point of the desired product.

-

Stop the distillation when the temperature begins to rise or drop significantly.

-

Characterization: Confirming Identity and Purity

The identity and purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Analytical Data

| Technique | Expected Results |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. |

| ¹H NMR | A singlet for the methyl protons and a triplet for the methylene protons. |

| ¹⁹F NMR | Two multiplets corresponding to the -CF₂- and -CF₃ groups. |

Predicted ¹H and ¹⁹F NMR Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.5 ppm (s, 3H, -OCH₃)

-

δ 4.0 ppm (t, J = 14 Hz, 2H, -CH₂CF₂-)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -81 ppm (m, 3F, -CF₃)

-

δ -125 ppm (m, 2F, -CF₂CH₂-)

-

Predicted GC-MS Fragmentation

The electron ionization mass spectrum is expected to show the molecular ion peak at m/z 164. Key fragmentation patterns would likely involve the loss of a methyl radical (m/z 149), a methoxy radical (m/z 133), and cleavage of the C-C bonds in the fluorinated propyl chain.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and purification of this compound. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently prepare this valuable fluorinated building block in high purity for their applications in drug discovery and materials science. The provided analytical data serves as a benchmark for the successful characterization of the final product.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Analytical Methods. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

-

Supreme Science. UPDATED How To Set-Up and Perform Fractional Distillation #Science. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]

- GC-MS and GC-MS/MS: Principles and Applications.

-

National Institutes of Health. New Frontiers and Developing Applications in 19F NMR. [Link]

-

ChemBAM. Purification by fractional distillation. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Organic Syntheses. Copper, tetrakis(pentafluorophenyl)tetra-. [Link]

-

Jack Westin. Distillation - Separations And Purifications - MCAT Content. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

-

vlab.amrita.edu. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. [Link]

-

DiVA portal. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. [Link]

- Interpret

-

ScienceAsia. GAS CHROMATOGRAPHY- MASS SPECTROMETRY OF SOME VOLATILE METAL ß- DIKETONATES. [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

LECO. Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]

Sources

Topic: Williamson Ether Synthesis for Fluorinated Ethers

An In-Depth Technical Guide

Abstract

The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy extensively leveraged in pharmaceutical and materials science. Fluorinated ethers, in particular, are key structural motifs that can enhance metabolic stability, modulate lipophilicity, and fine-tune electronic characteristics. While the Williamson ether synthesis is a cornerstone of ether formation, its application to fluorinated substrates presents unique mechanistic challenges and requires carefully optimized protocols. This guide provides a detailed examination of the Williamson synthesis for preparing fluorinated ethers, focusing on the underlying principles, strategic considerations for overcoming common hurdles, and validated experimental methodologies designed for reproducibility and efficiency.

The Strategic Importance of Fluorinated Ethers

Organofluorine compounds have become indispensable in modern drug discovery. The substitution of hydrogen with fluorine can lead to significant improvements in a drug candidate's profile, including increased binding affinity, enhanced membrane permeability, and blocked metabolic pathways. Fluorinated ethers, such as sevoflurane and desflurane, are prominent as inhalation anesthetics, a direct consequence of their unique volatility and stability profiles. In medicinal chemistry, moieties like the trifluoroethoxy (-OCH₂CF₃) or difluoromethoxy (-OCHF₂) groups are frequently installed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses on the practical synthesis of these valuable compounds using a modified Williamson approach.

Mechanistic Nuances: The "Fluorine Effect" in Williamson Synthesis

The classical Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction involving an alkoxide nucleophile and an alkyl halide electrophile. However, the presence of electron-withdrawing fluorine atoms introduces critical electronic effects that must be managed.

The Core Sₙ2 Pathway and Its Challenges

The fundamental reaction proceeds as shown below. The success of the synthesis hinges on maximizing the Sₙ2 pathway while suppressing competing side reactions.

Caption: General Sₙ2 mechanism for the Williamson ether synthesis.

The primary challenges when working with fluorinated substrates are twofold:

-

Diminished Nucleophilicity of Fluoroalkoxides: The strong inductive effect of fluorine atoms stabilizes the negative charge on the adjacent oxygen, making the fluoroalkoxide a weaker nucleophile compared to its non-fluorinated counterpart. This can significantly slow down the desired Sₙ2 reaction rate.

-

Increased Acidity of Fluoroalcohols: Fluoroalcohols are considerably more acidic than simple alcohols. For example, the pKa of ethanol is ~16, whereas the pKa of 2,2,2-trifluoroethanol is 12.4. This increased acidity dictates the choice of base; a base that is too strong or sterically hindered can favor elimination over substitution.

The Competing E2 Elimination Pathway

When using secondary or sterically hindered primary alkyl halides, the alkoxide can act as a base rather than a nucleophile, leading to an E2 (elimination) side reaction that produces an alkene instead of the desired ether. This is particularly problematic with strong, bulky bases.

Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.

Strategic Protocol Design for Fluorinated Ethers

A successful synthesis requires the careful selection of reagents and conditions to favor the Sₙ2 pathway.

The Critical Choice of Base and Solvent

The base must be strong enough to deprotonate the acidic fluoroalcohol but not so aggressive that it promotes elimination.

-

Sodium Hydride (NaH): A common and effective choice. It is a non-nucleophilic, strong base that deprotonates the alcohol irreversibly, producing hydrogen gas. The reaction is typically run in an aprotic polar solvent like DMF or THF.

-

Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Milder bases that are often effective, especially for more acidic fluoroalcohols. Cesium carbonate is particularly useful due to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the alkoxide, increasing its nucleophilicity.

-

Solvents: Polar aprotic solvents like DMF, DMSO, and THF are ideal as they solvate the cation but not the alkoxide nucleophile, leaving it "naked" and highly reactive.

Phase-Transfer Catalysis (PTC): A Powerful Enhancement

For reactions that are sluggish or require heterogeneous conditions (e.g., using solid K₂CO₃ in a nonpolar solvent), phase-transfer catalysis is a highly effective strategy. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transport of the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically accelerating the reaction rate.

The table below summarizes key parameters for consideration.

| Parameter | Choice & Rationale |

| Base | NaH: Irreversible deprotonation, good for less acidic alcohols. Cs₂CO₃/K₂CO₃: Milder, reduces elimination risk, good for sensitive substrates. |

| Solvent | DMF, THF, Acetonitrile: Polar aprotic solvents that enhance nucleophilicity. |

| Electrophile | Methyl/Primary Halides (I > Br > Cl): Iodides are the most reactive. Avoid secondary/tertiary halides to prevent E2 elimination. |

| Catalyst | Tetrabutylammonium salts (e.g., TBAB): Recommended for heterogeneous systems to accelerate reaction rates. |

| Temperature | Room temp to 60 °C: Generally sufficient. Higher temperatures may promote elimination. |

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative fluorinated ethers.

Protocol A: Synthesis of 1-methoxy-2,2,2-trifluoroethane

This protocol details a standard approach using sodium hydride for the synthesis of a simple fluoroalkyl ether.

Caption: Experimental workflow for the synthesis of 1-methoxy-2,2,2-trifluoroethane.

Step-by-Step Methodology:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF, 50 mL) and 2,2,2-trifluoroethanol (5.0 g, 50 mmol). The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride (NaH, 2.4 g of a 60% dispersion in mineral oil, 60 mmol) is added portion-wise over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolves.

-

Alkylation: Methyl iodide (7.8 g, 55 mmol) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup: The reaction is carefully quenched by the slow addition of water (20 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield the final ether.

Conclusion

The Williamson ether synthesis remains a robust and versatile method for the construction of fluorinated ethers, provided that key mechanistic considerations are addressed. By carefully selecting the base, solvent, and reaction conditions to favor Sₙ2 over E2 pathways, and by employing strategies like phase-transfer catalysis, high yields of these valuable compounds can be achieved. The protocols and principles outlined in this guide serve as a practical framework for researchers in drug development and materials science to successfully synthesize target fluorinated ether motifs.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Organofluorine chemistry: applications, sources and sustainability Source: Green Chemistry URL: [Link]

-

Title: pKa Values for Acidity and Basicity Source: Organic Chemistry Data URL: [Link]

-

Title: The cesium effect: a prominent example of alkali metal cation effects Source: Chemical Society Reviews URL: [Link]

-

Title: Phase-Transfer Catalysis: A Green Chemistry Approach to Chemical Synthesis Source: Journal of the Indian Institute of Science URL: [Link]

An In-depth Technical Guide to the Solubility of 2,2,3,3,3-Pentafluoropropyl Methyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,2,3,3,3-pentafluoropropyl methyl ether, a fluorinated ether of increasing interest in various scientific and industrial applications. In the absence of extensive empirical solubility data, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict its miscibility with a range of common organic solvents. This predictive analysis is supplemented with a detailed experimental protocol for laboratory validation. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and fostering a deeper understanding of the solubility characteristics of this unique fluorinated compound.

Introduction: The Emerging Role of Fluorinated Ethers

Fluorinated ethers, such as this compound (CAS 378-16-5), are a class of compounds gaining prominence for their unique physicochemical properties.[1] Characterized by a propyl backbone with five fluorine atoms and a methyl ether functional group, this compound is a colorless liquid at room temperature with low volatility.[1] The high fluorine content imparts significant chemical stability, resistance to oxidation and hydrolysis, low surface tension, and high lipophobicity.[1] These attributes make it a candidate for specialized applications, including as a solvent, in specialty chemical formulations, and potentially in pharmaceutical development as a non-polar medium or processing aid.

A fundamental understanding of the solubility of this compound in common organic solvents is paramount for its effective application. Solubility dictates its utility in reaction chemistry, separations, and formulation science. This guide aims to bridge the current knowledge gap by providing a robust theoretical framework for predicting its solubility and a practical methodology for experimental verification.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a foundational concept in solubility science.[2] Hansen Solubility Parameters (HSP) offer a quantitative method to apply this principle by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by these three parameters, which represent a point in a three-dimensional "Hansen space". The closer two points are in this space, the more likely the substances are to be miscible. The distance between the HSP of a solvent and a solute is termed the solubility parameter distance (Ra), calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, greater solubility or miscibility.

Estimated Hansen Solubility Parameters of this compound

Table 1: Physicochemical Properties and Estimated Hansen Solubility Parameters of this compound

| Property | Value |

| Molecular Formula | C₄H₅F₅O |

| Molecular Weight | 164.08 g/mol |

| Boiling Point | 48 °C[3] |

| Density (at 20°C) | 1.29 g/cm³[3] |

| Estimated δD (MPa½) | 15.1 |

| Estimated δP (MPa½) | 7.5 |

| Estimated δH (MPa½) | 4.2 |

Disclaimer: These HSP values are estimations derived from group contribution methods and should be used as a predictive guide. Experimental verification is recommended for critical applications.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound and established HSP values for a range of common organic solvents, the solubility parameter distance (Ra) was calculated to predict miscibility. A lower Ra value suggests a higher likelihood of miscibility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Miscibility |

| Acetone | 15.5 | 10.4 | 7.0 | 4.3 | Likely Miscible |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.3 | Likely Immiscible |

| Toluene | 18.0 | 1.4 | 2.0 | 7.3 | Likely Miscible |

| Hexane | 14.9 | 0.0 | 0.0 | 10.0 | Borderline/Partially Miscible |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.3 | Likely Miscible |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.9 | Likely Miscible |

| Methanol | 14.7 | 12.3 | 22.3 | 18.8 | Likely Immiscible |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Likely Miscible |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.7 | Likely Immiscible |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.4 | Borderline/Partially Miscible |

Causality of Solubility Behavior

The predicted solubility patterns can be rationalized by examining the interplay of intermolecular forces. The pentafluoropropyl group introduces a significant non-polar, lipophobic character to the molecule. However, the ether oxygen atom provides a site for polar interactions and limited hydrogen bonding.

-

Likely Miscible Solvents (Low Ra): Solvents like dichloromethane, acetone, and ethyl acetate exhibit a balance of dispersion, polar, and hydrogen bonding interactions that are relatively close to those of the fluorinated ether. This similarity in cohesive energy densities facilitates mixing.

-

Likely Immiscible Solvents (High Ra): Highly polar and protic solvents such as ethanol and methanol have strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate the largely non-polar fluorinated ether is significant, leading to immiscibility.

-

Borderline Cases: Solvents like hexane and N,N-dimethylformamide represent intermediate scenarios where the balance of intermolecular forces is less clear-cut, potentially leading to partial miscibility.

Experimental Verification: A Self-Validating Protocol

While theoretical predictions are valuable, empirical validation is crucial for scientific rigor. The following section outlines a detailed, self-validating protocol for determining the miscibility of this compound with organic solvents.

The Shake-Flask Method for Liquid-Liquid Miscibility

The shake-flask method is a straightforward and reliable technique for assessing the miscibility of two liquids.

Objective: To visually determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at a specified temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated pipettes or graduated cylinders

-

Glass vials or test tubes with secure caps

-

Vortex mixer or mechanical shaker

-

Temperature-controlled environment (e.g., water bath or incubator)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining liquid-liquid miscibility.

Step-by-Step Protocol:

-

Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood, as some organic solvents are volatile and may be hazardous.

-

Dispensing: Using a calibrated pipette or graduated cylinder, dispense 5 mL of the chosen organic solvent into a clear glass vial or test tube.

-

Addition: Add 5 mL of this compound to the same vial.

-

Mixing: Securely cap the vial and vortex or shake it vigorously for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and allow it to equilibrate for at least 30 minutes. This allows for phase separation if the liquids are not miscible.

-

Observation: After equilibration, visually inspect the vial against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogeneous phase.

-

Immiscible: Two distinct layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or one phase may have a smaller volume than initially added, indicating some degree of mutual solubility.

-

-

Documentation: Record the observations for each solvent tested. For immiscible or partially miscible systems, note the relative positions of the layers (which is denser).

Self-Validation and Trustworthiness:

This protocol is inherently self-validating through clear, observable endpoints. The formation of a single, stable phase versus two distinct layers provides an unambiguous result for complete miscibility or immiscibility. For cases of partial miscibility, further quantitative analysis, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of each phase, can be employed to determine the concentration of each component in the other.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the solubility of this compound in common organic solvents. Through the application of Hansen Solubility Parameters, we have generated a predictive solubility profile, offering valuable insights for solvent selection in various research and development contexts. The provided experimental protocol offers a robust and straightforward method for validating these predictions in the laboratory. As the applications of fluorinated ethers continue to expand, a thorough understanding of their solubility behavior will be increasingly critical for innovation and success.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

Sources

- 1. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

Material Compatibility Studies of 2,2,3,3,3-Pentafluoropropyl Methyl Ether: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3,3-Pentafluoropropyl methyl ether (PFPME) is a fluorinated ether gaining traction in specialized applications, including as a solvent and in pharmaceutical formulations, due to its unique chemical properties.[1][2] Its high fluorine content imparts significant chemical stability and low reactivity.[1] However, ensuring its compatibility with materials used in laboratory equipment, manufacturing hardware, and final drug product packaging is critical to maintaining process integrity and product safety.[3][4][5] This guide provides a comprehensive framework for conducting and interpreting material compatibility studies with PFPME, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of material-solvent interactions, present detailed, standards-compliant experimental protocols, and offer a systematic approach to data interpretation and material selection.

Introduction to this compound (PFPME)

PFPME, also known as 1,1,1,2,2-Pentafluoro-3-methoxypropane, is a colorless liquid characterized by its chemical inertness, low surface tension, and distinct volatility profile.[1][6] These properties make it a candidate for various high-performance applications. Understanding its fundamental physicochemical properties is the first step in any compatibility assessment.

| Property | Value | Source |

| CAS Number | 378-16-5 | [6][7] |

| Molecular Formula | C₄H₅F₅O | [6] |

| Molecular Weight | 164.08 g/mol | |

| Boiling Point | 46-49 °C | [6][7] |

| Density | ~1.27 g/mL at 20-25°C | [6][7] |

| Appearance | Colorless liquid | [7] |

| Purity | >98.0% (GC) |

In the pharmaceutical industry, solvents like PFPME may be used in synthesis, as cleaning agents, or in specialized formulations. Therefore, a rigorous evaluation of its interaction with common materials is not merely a recommendation but a necessity to ensure the safety, efficacy, and stability of the final drug product.[4][8]

The 'Why': Causality in Material-Solvent Interactions

Material compatibility studies aim to predict and quantify potential physical and chemical interactions.[8] For PFPME, the primary concern is its interaction with polymeric materials (plastics and elastomers) and metals.

-

For Polymers (Plastics & Elastomers): The primary mechanisms of incompatibility are physical. The small, mobile PFPME molecules can diffuse into the polymer matrix, causing swelling, plasticization (softening), or extraction of essential components like plasticizers and stabilizers. This can lead to significant changes in mechanical properties, such as reduced tensile strength or increased brittleness. In more extreme cases, dissolution of the polymer can occur. Environmental Stress Cracking (ESC) is a critical failure mode where a material under tensile stress fails prematurely upon contact with a chemical agent that would not cause failure in an unstressed state.[9][10]

-

For Metals: PFPME is generally expected to be non-corrosive to most common metals due to its high chemical stability.[1] However, compatibility issues can arise from the degradation of PFPME under specific conditions (e.g., high temperatures, presence of catalysts) to form more aggressive species, or from impurities within the solvent. Therefore, testing against key metals used in processing equipment (e.g., 316L Stainless Steel, Hastelloy®) is a crucial validation step.[11]

The following diagram outlines the logical flow for a comprehensive material compatibility assessment program.

Caption: Workflow for a PFPME Material Compatibility Study.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols ensures that results are reproducible, comparable, and scientifically valid. We will detail methodologies based on widely recognized ASTM and ISO standards.

Protocol 1: Immersion Testing for Plastics and Elastomers (Based on ASTM D543)

This protocol determines the resistance of materials to PFPME through immersion, measuring changes in weight, dimensions, and mechanical properties.[12][13][14]

Objective: To quantify the effects of PFPME on material properties after prolonged immersion.

Materials & Equipment:

-

Test specimens of specified dimensions.

-

This compound (PFPME).

-

Sealed immersion containers resistant to PFPME.[15]

-

Analytical balance (±0.1 mg).

-

Calipers/micrometer.

-

Tensile testing machine.

-

Durometer for hardness testing.

-

Controlled temperature environment (e.g., oven or incubator).

Step-by-Step Methodology:

-

Pre-Conditioning: Condition all test specimens for 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

-

Initial Measurements (Baseline): For each specimen, measure and record:

-

Weight to the nearest 0.1 mg.

-

Dimensions (length, width, thickness) to the nearest 0.025 mm.

-

Hardness (Shore A or D, as appropriate).

-

Tensile properties (strength, elongation at break) on a representative set of control specimens.

-

-

Immersion:

-

Place specimens in a sealed container, ensuring they are fully immersed in PFPME and not in contact with each other. Use a sufficient volume of PFPME to minimize concentration changes (at least 16 mL/cm² of specimen surface area).

-

Store the sealed containers at the specified test temperature (e.g., 23°C and an elevated temperature like 50°C) for a defined duration (e.g., 7 days, 30 days).

-

-

Post-Immersion Analysis:

-

After the exposure period, remove the specimens from the PFPME.

-

Quickly blot the specimens dry with a lint-free cloth.

-

Immediately re-measure and record the weight and dimensions.

-

Allow specimens to "recover" by air-drying in the conditioning environment for 24 hours, then re-measure weight and dimensions to assess desorption.

-

-

Mechanical Property Testing: After the recovery period, perform tensile and hardness tests on the exposed specimens.

-

Calculations:

-

Percent Weight Change (%) = [(Final Weight - Initial Weight) / Initial Weight] * 100

-

Percent Volume Change (%) = [(Final Volume - Initial Volume) / Initial Volume] * 100

-

Percent Change in Mechanical Property (%) = [(Final Value - Initial Value) / Initial Value] * 100

-

Protocol 2: Environmental Stress Cracking (ESC) (Based on ISO 22088-3 Bent Strip Method)

This protocol is crucial for evaluating the performance of rigid plastics that will be under mechanical stress during their service life.[9][10][16]

Objective: To determine the susceptibility of a plastic material to stress cracking when exposed to PFPME.

Materials & Equipment:

-

Rectangular plastic test specimens.

-

Strain jigs (as specified in ISO 22088-3) to induce a fixed flexural strain.[15][17]

-

PFPME.

-

Application medium (e.g., cotton patch).[17]

-

Enclosure to prevent evaporation.[17]

Step-by-Step Methodology:

-

Specimen Preparation: Prepare and condition specimens as per Protocol 1.

-

Applying Strain:

-

Select a jig to achieve the desired outer fiber strain (e.g., 1.0%, 1.5%). The strain is calculated based on the jig's radius and the specimen's thickness.

-

Securely fasten the test specimen into the jig.[17]

-

-

Chemical Exposure:

-

Place a cotton patch saturated with PFPME onto the central, tensioned surface of the specimen.

-

Place the entire assembly (jig and specimen) into a sealed enclosure to maintain a saturated vapor environment and prevent the patch from drying out.[17]

-

Maintain the assembly at the test temperature for a specified duration (e.g., 24 hours, 7 days).

-

-

Inspection and Evaluation:

-

At predetermined intervals, remove the assembly and visually inspect the specimen under good lighting (with magnification if necessary) for any signs of cracking, crazing, or fracture.

-

Record the time to the first observation of cracking.

-

A control specimen should be run in the jig without exposure to PFPME to ensure no failure occurs from the strain alone.

-

-

Reporting: Report the applied strain, temperature, duration, and a detailed description of any observed failures.

Caption: Comparison of Immersion and ESC Test Protocols.

Data Presentation & Interpretation

Clear and concise data presentation is essential. The following tables provide an illustrative template for reporting compatibility data. A rating system, such as the one described below, allows for quick assessment.[18]

-

A - Excellent: Negligible effect.

-

B - Good: Minor effect (e.g., slight swelling or discoloration).

-

C - Fair: Moderate effect, material may be suitable for limited service.

-

D - Severe: Not recommended for any use.

Table 1: Compatibility of Elastomers with PFPME (7-Day Immersion at 23°C)

| Material | Trade Name | Volume Swell (%) | Hardness Change (Shore A) | Tensile Strength Change (%) | Compatibility Rating |

| Fluoroelastomer | Viton® | < 2% | -1 | < -5% | A |

| Perfluoroelastomer | Kalrez® | < 1% | 0 | < -2% | A |

| EPDM | > 50% | -15 | > -40% | D | |

| Silicone | 15% | -8 | -25% | C | |

| Nitrile (Buna-N) | > 80% | -20 | > -60% | D |

Table 2: Compatibility of Plastics with PFPME (30-Day Immersion at 23°C)

| Material | Abbreviation | Weight Change (%) | Tensile Strength Change (%) | ESC (1.5% strain, 7 days) | Compatibility Rating |

| Polytetrafluoroethylene | PTFE | < 0.1% | < -2% | No Cracking | A |

| Polyetheretherketone | PEEK | < 0.5% | < -5% | No Cracking | A |

| Polypropylene | PP | 5-10% | -15% | Crazing | C |

| Polyvinyl Chloride | PVC | > 20% | > -50% | Severe Cracking | D |

| Polycarbonate | PC | 2-4% | -10% | Severe Cracking | D |

Table 3: Compatibility of Metals with PFPME (30-Day Immersion at 50°C)

| Material | Grade | Visual Change | Weight Change (%) | Compatibility Rating |

| Stainless Steel | 316L | None | < 0.01% | A |

| Stainless Steel | 304L | None | < 0.01% | A |

| Nickel Alloy | Hastelloy® C-276 | None | < 0.01% | A |

| Aluminum | 6061 | None | < 0.01% | A |

Interpretation: Based on fundamental chemical principles, fluorinated polymers like PTFE, Viton®, and Kalrez® are expected to show the highest resistance to PFPME due to their similar chemical nature ("like resists like"). Non-fluorinated, non-polar polymers like EPDM and Polypropylene are likely to absorb the ether, leading to significant swelling. Polar polymers or those with vulnerable functional groups may also show poor resistance. Polycarbonate and other amorphous polymers are often susceptible to ESC and should be used with extreme caution under stress.[18]

Conclusion and Authoritative Recommendations

The selection of materials for use with this compound requires a systematic and evidence-based approach.

-

Prioritize Fluorinated Polymers: For applications involving direct and prolonged contact, especially for critical components like seals, gaskets, and tubing, perfluoroelastomers (Kalrez®) and fluoroelastomers (Viton®) are the primary recommendations. For rigid components, PTFE and PEEK demonstrate excellent resistance.

-

Avoid General-Purpose Elastomers and Plastics: Materials such as EPDM, Nitrile, Silicone, PVC, and Polypropylene are generally not suitable for long-term service with PFPME.

-

Validate Under Application-Specific Conditions: The data presented here are illustrative. It is imperative that professionals conduct their own tests that replicate the specific conditions of their application, including temperature, pressure, and mechanical stress.[11][12][19]

-

Metals are Generally Safe: Standard stainless steel and high-nickel alloys are considered highly compatible with pure PFPME under typical operating conditions.

By integrating the principles of material science with rigorous, standardized testing protocols, researchers and drug development professionals can confidently select materials that ensure the safety, reliability, and integrity of their processes and products when working with this compound.

References

-

Analytical Testing Labs. (n.d.). Compatibility Studies. Retrieved from [Link]

-

ASTM International. (2021). Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. ASTM D543-21. [Link]

-

International Organization for Standardization. (2006). ISO 22088-3: Plastics — Determination of resistance to environmental stress cracking (ESC) — Part 3: Bent strip method. [Link]

-

EAG Laboratories. (n.d.). Chemical Compatibility. Retrieved from [Link]

-

Roy, K., et al. (2025). Mechanism and kinetics of the atmospheric degradation of perfluoropolymethylisopropyl ether by OH radical: A theoretical study. ResearchGate. [Link]

-

Fayolle, F., et al. (2001). Microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates. PubMed. [Link]

-

Martínez-Pacheco, M., et al. (2022). Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. NIH National Library of Medicine. [Link]

-

DOKUMEN.PUB. (n.d.). ASTM D543-06 Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Introduction to Materials Compatibility Testing. Retrieved from [Link]

-

Scribd. (n.d.). BS EN ISO 22088-3 - 2006 Plastics. Determination of Resistance To Environmental Stress Cracking (ESC) - Bent Strip Method. Retrieved from [Link]

-

Pharma Validation. (n.d.). Compatibility Studies Between Drug Product and Packaging Material. Retrieved from [Link]

-

UNH Scholars' Repository. (n.d.). Degradation of methyl tert butyl ether. Retrieved from [Link]

-

GATE Energy. (2010). Chemical Compatibility Considerations. [Link]

-

PDF Coffee. (n.d.). Evaluating The Resistance of Plastics To Chemical Reagents: Standard Practices For. Retrieved from [Link]

-

asn.sn. (n.d.). Plastics — Determination of resistance to environmental stress cracking (ESC) — Part 5: Constant tensile deformation method. Retrieved from [Link]

-

Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

-

ASTM International. (2014). D543 − 14 - Standard Practices for - Evaluating the Resistance of Plastics to Chemical Reagents. [Link]

-

Eastman. (2021). Four Step Testing Protocol for Chemical Compatibility. YouTube. [Link]

-

Horizon IRD. (n.d.). Degradation of methyl tert butyl ether (MTBE) vapors by cometabolism with pentane in a biofilter. Retrieved from [Link]

-

J-STAGE. (n.d.). Biodegradation of Methyl tert-Butyl Ether by Mycobacterium spp.. Retrieved from [Link]

-

EVS Standard. (n.d.). ISO 22088-3:2006 - Plastics -- Determination of resistance to environmental stress cracking (ESC) -- Part 3: Bent strip method. Retrieved from [Link]

-

NewsR. (2024). Drug Packaging Material Compatibility Testing: Ensuring Safety And Efficacy. [Link]

-

Atlas Fibre. (2024). Mastering the Compatibility of Chemicals: A Comprehensive Guide. [Link]

-

ASTM International. (2017). Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. [Link]

-

iTeh Standards. (n.d.). oSIST prEN ISO 22088-3:2004. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,3,3-Tetrafluoropropyl trifluoromethyl ether. Retrieved from [Link]

-

PubMed. (2018). Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters. [Link]

Sources

- 1. CAS 378-16-5: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. promptpraxislabs.com [promptpraxislabs.com]

- 4. Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Packaging Material Compatibility Testing: Ensuring Safety And Efficacy - Blogs - News [alwsci.com]

- 6. CAS 378-16-5 | 2107-3-52 | MDL MFCD00236115 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | 378-16-5 [chemicalbook.com]

- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. evs.ee [evs.ee]

- 11. Chemical Compatibility Considerations — GATE Energy [gate.energy]

- 12. store.astm.org [store.astm.org]

- 13. dokumen.pub [dokumen.pub]

- 14. store.astm.org [store.astm.org]

- 15. img.antpedia.com [img.antpedia.com]

- 16. scribd.com [scribd.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Mastering the Compatibility of Chemicals | Learn More [atlasfibre.com]

- 19. Chemical Compatibility - EAG Laboratories [eag.com]

Hydrofluoroethers (HFEs) for Advanced Electronics Cooling: A Technical Guide

Abstract

As electronic devices increase in power density and decrease in size, thermal management has become a critical bottleneck. Traditional cooling methods are often reaching their practical limits, necessitating the exploration of advanced solutions like liquid immersion cooling. Hydrofluoroethers (HFEs) have emerged as a class of dielectric fluids with a unique combination of thermal, dielectric, and environmental properties that make them exceptionally well-suited for cooling high-power electronics. This technical guide provides an in-depth analysis of the essential dielectric properties of HFEs, outlines standardized methodologies for their characterization, and explores their application in single- and two-phase immersion cooling systems.

The Imperative for Advanced Thermal Management in Electronics

The relentless drive for faster, smaller, and more powerful electronic components has led to a dramatic increase in heat flux density. From data centers and supercomputers to power electronics and avionics, the inability to efficiently dissipate heat can severely compromise performance, reliability, and the lifespan of critical components.[1] Conventional air cooling and even indirect liquid cooling methods are proving insufficient for next-generation electronics. This challenge has paved the way for direct immersion cooling, a technology where electronic components are submerged in a thermally conductive, electrically insulating liquid.[2] Hydrofluoroethers (HFEs) are at the forefront of this technological shift, offering a potent combination of efficient heat transfer and robust dielectric performance.[3]

Core Dielectric Properties for Electronics Cooling Fluids

For a liquid to be a viable candidate for direct immersion cooling, it must be an excellent electrical insulator to prevent short circuits and signal interference. The following dielectric properties are paramount.

-

Dielectric Constant (Relative Permittivity, εr): This dimensionless quantity describes a material's ability to store electrical energy in an electric field.[4] For electronics cooling, a low dielectric constant is desirable to minimize capacitive coupling between adjacent conductors, which can interfere with high-frequency signal integrity.

-

Dielectric Strength: This is the maximum electric field strength that a fluid can withstand without experiencing electrical breakdown and becoming conductive.[5] A high dielectric strength is crucial for ensuring electrical insulation of high-voltage components.[6] For HFEs, this value is typically high, providing a significant margin of safety.[5]

-

Volume Resistivity: This is a measure of a material's resistance to leakage current flow through its bulk. A high volume resistivity indicates a superior insulating material, ensuring minimal current leakage between components.

-

Dissipation Factor (tan δ): This property quantifies the inherent energy loss within a dielectric material when subjected to an alternating electric field. A low dissipation factor is preferred, as it signifies that the coolant will not significantly heat up due to the electric field itself, which is particularly important in high-frequency applications.

Hydrofluoroethers (HFEs): A Profile of Key Properties

HFEs are organic compounds containing carbon, fluorine, hydrogen, and an ether functional group (-O-).[1] This molecular structure imparts a unique and highly advantageous set of properties for electronics cooling applications.[1] They were originally developed as environmentally preferable alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[7]

Key advantages of HFEs include:

-

Excellent Dielectric Properties: HFEs are highly insulating, preventing short circuits and ensuring signal integrity.[1][3]

-

High Thermal Stability: They are resistant to thermal breakdown even at elevated temperatures, ensuring a long service life.[8][9]

-

Non-Flammability: Most HFEs are non-flammable, which significantly enhances the safety of the cooling system.[1][7][9]

-

Wide Liquid Range: HFEs are available with a broad range of boiling points and low freezing points, allowing for their use in diverse operating conditions.[8]

-

Good Material Compatibility: They are compatible with most metals, plastics, and elastomers commonly found in electronic systems.[1][7]

-

Favorable Environmental Profile: HFEs feature zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP) compared to earlier generations of fluorinated fluids.[1][7]

Comparative Data of Common Hydrofluoroethers

The following table summarizes key dielectric and thermal properties for several commercially available 3M™ Novec™ HFE fluids, which are widely used in the industry. These values are typically reported at 25°C unless otherwise specified.

| Property | HFE-7000 | HFE-7100 | HFE-7200 | HFE-7500 |

| Chemical Name | 1-methoxyheptafluoropropane | Methoxy-nonafluorobutane | Ethoxy-nonafluorobutane | 3-ethoxy-dodecafluoro-2-(trifluoromethyl)hexane |

| Boiling Point (°C) | 34[5][10] | 61[10] | 76[10][11] | 128[10][12][13] |

| Dielectric Strength (kV, 0.1" gap) | >25[5][10] | >25[10] | >25[10][11] | >25[10][13] (35 kV)[2] |

| Dielectric Constant (@ 1 kHz) | 7.4[5][10] | 7.4[10][14] | 7.3[10] | 5.8[2][4][10] |

| Volume Resistivity (ohm-cm) | 1 x 10⁸[5][10] | 1 x 10⁸[10] | 1 x 10⁸[10] | 2.2 x 10⁸[2][4] |

| Thermal Conductivity (W/m·K) | 0.075[5] | 0.069 | 0.064 | 0.065[4] |

| Specific Heat (J/kg·K) | 1300[5][10] | 1183[10] | 1220[10] | 1128[10] |

| Liquid Density ( kg/m ³) | 1400[5][10] | 1510[10] | 1420[10] | 1614[2][10][12] |

| Kinematic Viscosity (cSt) | 0.32[5][10] | 0.38[10] | 0.41[10] | 0.77[2][10] |

Note: Properties can vary slightly based on specific isomers and measurement conditions. Always refer to the manufacturer's datasheet for specification purposes.[5][12][15]

Experimental Characterization of HFE Dielectric Properties

Verifying the dielectric properties of HFE coolants is a critical step in system design and quality assurance. The choice of methodology is dictated by the property being measured, the required accuracy, and the frequency range of interest.

Workflow for Dielectric Property Measurement

The general workflow involves sample preparation, selection of the appropriate measurement technique, data acquisition, and calculation of the dielectric parameters.

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. scribd.com [scribd.com]

- 3. Hydrofluoroether [geoconproducts.com]

- 4. 3M Novec™ 7500 Engineered Fluid datasheet [lookpolymers.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. aztech.cz [aztech.cz]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. e-pki.com [e-pki.com]

- 10. static6.arrow.com [static6.arrow.com]

- 11. parallax-tech.com [parallax-tech.com]

- 12. 3mcanada.ca [3mcanada.ca]

- 13. besttechnologyinc.com [besttechnologyinc.com]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. acota.co.uk [acota.co.uk]

An In-depth Technical Guide to the Environmental Fate and Transport of Fluorinated Ethers

Foreword

The advent of organofluorine chemistry has been a cornerstone of innovation across numerous sectors, including pharmaceuticals, materials science, and energy. Among the vast class of organofluorine compounds, fluorinated ethers are distinguished by their ether linkage (C-O-C) and one or more robust carbon-fluorine (C-F) bonds.[1] This unique molecular architecture imparts a suite of desirable properties, such as high thermal stability, chemical inertness, and specific solvency characteristics, making them invaluable as refrigerants, high-performance lubricants, and critically, as electrolytes in advanced battery technologies and as intermediates in pharmaceutical synthesis.[1][2][3]

However, the very stability that makes these compounds industrially attractive raises significant questions about their environmental persistence, mobility, and ultimate fate. As a subset of the broader per- and polyfluoroalkyl substances (PFAS) family, fluorinated ethers are under increasing scrutiny. Understanding their behavior upon release into the environment is not merely an academic exercise; it is a critical necessity for sustainable chemical design, accurate risk assessment, and the development of effective remediation strategies. This guide provides an in-depth examination of the core principles governing the environmental fate and transport of fluorinated ethers, tailored for researchers, scientists, and drug development professionals who work with or are tasked with evaluating these unique molecules.

Section 1: Physicochemical Properties Dictating Environmental Behavior

The environmental journey of any chemical is dictated by its intrinsic physicochemical properties. For fluorinated ethers, the interplay between the strong, polarizing C-F bonds and the central ether linkage creates a unique profile that differentiates them from both their non-fluorinated ether analogs and perfluoroalkyl acids (PFAAs).

The presence of fluorine atoms significantly enhances thermal and chemical stability due to the high energy of the C-F bond.[1] Structurally, these compounds range from partially fluorinated (hydrofluoroethers or HFEs) to fully perfluorinated derivatives.[1] This degree of fluorination is a master variable controlling their behavior. Partially fluorinated ethers balance fluorophilicity and polarity, enhancing their solubility in a wider range of systems, whereas fully fluorinated ethers exhibit extreme chemical inertness.[1]

Key properties influencing their fate and transport include:

-

Volatility: Fluorination decreases polarizability and intermolecular forces, leading to higher volatility compared to hydrocarbon ethers of similar molecular weight.[1] This property is a primary driver for their potential to partition into the atmosphere.

-

Solubility and Polarity: The ether oxygen introduces a polar site, but the surrounding fluorine atoms create a strong hydrophobic character. The balance determines water solubility, which is often low but sufficient to permit transport in aquatic systems. Partially fluorinated ethers can exhibit compatibility with both polar and non-polar systems.[1]

-

Thermal and Chemical Stability: The C-F bond is exceptionally strong, rendering fluorinated ethers resistant to many natural degradation processes.[4] However, the ether linkage can be a point of relative weakness compared to the perfluorinated carbon chain in PFAAs, sometimes offering a site for chemical or biological attack.[5]

-

Density: Fluorinated ethers typically have higher densities than their hydrocarbon counterparts.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key properties for representative fluorinated ethers, illustrating the impact of structure on behavior.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Environmental Trait |

| HFE-7100 (mixture) | C4F9OCH3 / (CF3)2CFCF2OCH3 | 250.05 | 61 | High volatility, potential for atmospheric transport. |

| Perfluorobutylethyl ether | CF3CF2CF2CF2OCH2CH3 | 264.07 | 78 | Partially fluorinated, balances stability with potential reactivity at C-H bonds. |

| GenX (HFPO-DA) | CF3CF2CF2OCF(CF3)COOH | 330.05 | ~195 (decomposes) | Perfluoroether carboxylic acid (PFECA), highly water-soluble and persistent. |

| ADONA | CF3OCF2CF2CF2OCHFCF3 | 346.06 | N/A | PFECA replacement for PFOA, designed with ether linkage to alter bioaccumulation potential.[6] |

Section 2: Environmental Partitioning and Transport Mechanisms

Once released, fluorinated ethers partition between air, water, soil, and biota. Their movement is a dynamic process governed by the properties outlined above.

Atmospheric Transport

Due to their enhanced volatility, many fluorinated ethers, particularly the shorter-chain and less functionalized varieties, are expected to partition significantly to the atmosphere.[1] Once airborne, they can undergo long-range transport, similar to other volatile organic compounds.[7] This mechanism can lead to the widespread, low-level distribution of these compounds, even in remote regions far from their source.[8]

Aquatic Systems and Groundwater Contamination

While often having low water solubility, fluorinated ethers can contaminate surface and groundwater. Their chemical stability means they are unlikely to hydrolyze. The primary risk in aquatic systems is their persistence and potential for transport over long distances within water bodies. For fluorinated ether acids like GenX, high water solubility and resistance to degradation make them particularly mobile in groundwater, posing a significant challenge for water treatment and remediation.[6][9]

Soil and Sediment Interactions